4-vinylbenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
4-vinylbenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-vinylbenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-vinylbenzyl chloride with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-vinylbenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the vinyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation of the vinyl group.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the triazole ring.
Substitution: Nucleophiles such as amines or thiols can react with the vinyl group under mild conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Hydrogenated triazole derivatives.
Substitution: Substituted triazole esters with various functional groups.
Scientific Research Applications
4-vinylbenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-vinylbenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to the active sites of enzymes or receptors, inhibiting their activity. This binding is often facilitated by the nitrogen atoms in the triazole ring, which can form hydrogen bonds or coordinate with metal ions in the active site .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
4-vinylbenzyl esters: Compounds with the vinylbenzyl group and ester linkage, used in various chemical applications.
Uniqueness
4-vinylbenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of the vinylbenzyl group and the triazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(4-ethenylphenyl)methyl 5-methyl-1-phenyltriazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-3-15-9-11-16(12-10-15)13-24-19(23)18-14(2)22(21-20-18)17-7-5-4-6-8-17/h3-12H,1,13H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKUGCCPNNWHEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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